molecular formula C12H6Cl2N2O4 B090944 5,5'-Dichloro-2,2'-dinitro-1,1'-biphenyl CAS No. 19036-42-1

5,5'-Dichloro-2,2'-dinitro-1,1'-biphenyl

Cat. No. B090944
CAS RN: 19036-42-1
M. Wt: 313.09 g/mol
InChI Key: RRUWSUDQHGIWLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

'5,5'-Dichloro-2,2'-dinitro-1,1'-biphenyl' is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as Dinoseb, and it is a member of the dinitrophenol family of chemicals. Dinoseb is a yellow crystalline solid that is soluble in organic solvents but insoluble in water. It has been used as a herbicide, insecticide, and fungicide in the past, but its use has been restricted due to its toxicity.

Mechanism Of Action

Dinoseb is a mitochondrial uncoupler, which means that it disrupts the electron transport chain in mitochondria. This disruption leads to a decrease in ATP production and an increase in oxygen consumption. The uncoupling effect of dinoseb is due to its ability to transport protons across the mitochondrial membrane, which dissipates the proton gradient that drives ATP synthesis.

Biochemical And Physiological Effects

Dinoseb has been shown to have a variety of biochemical and physiological effects on living organisms. It has been shown to cause oxidative stress, mitochondrial dysfunction, and apoptosis in cells. Dinoseb has also been shown to cause developmental abnormalities in animals, including neural tube defects and limb malformations.

Advantages And Limitations For Lab Experiments

Dinoseb has several advantages for use in lab experiments. It is a well-characterized compound, and its mechanism of action is well understood. Dinoseb is also relatively stable and can be stored for long periods without degradation. However, dinoseb is highly toxic, and its use requires careful handling and disposal.

Future Directions

There are several future directions for research on dinoseb. One area of interest is the development of new mitochondrial uncouplers that are less toxic than dinoseb. Another area of interest is the investigation of the effects of dinoseb on the gut microbiome. Recent studies have shown that mitochondrial dysfunction can lead to changes in the gut microbiome, and dinoseb may be a useful tool for investigating these effects. Finally, dinoseb may have potential applications in cancer therapy, as mitochondrial dysfunction is a hallmark of many types of cancer cells.

Synthesis Methods

Dinoseb can be synthesized by reacting 2,4-dichloronitrobenzene with 2-nitrochlorobenzene in the presence of a base such as sodium hydroxide. The reaction takes place under reflux conditions, and the product is isolated by filtration and recrystallization.

Scientific Research Applications

Dinoseb has been extensively studied in scientific research due to its unique properties. It has been used as a model compound to study the mechanism of action of dinitrophenols. Dinoseb has also been used as a tool to investigate the biochemical and physiological effects of dinitrophenols on living organisms.

properties

CAS RN

19036-42-1

Product Name

5,5'-Dichloro-2,2'-dinitro-1,1'-biphenyl

Molecular Formula

C12H6Cl2N2O4

Molecular Weight

313.09 g/mol

IUPAC Name

4-chloro-2-(5-chloro-2-nitrophenyl)-1-nitrobenzene

InChI

InChI=1S/C12H6Cl2N2O4/c13-7-1-3-11(15(17)18)9(5-7)10-6-8(14)2-4-12(10)16(19)20/h1-6H

InChI Key

RRUWSUDQHGIWLE-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)C2=C(C=CC(=C2)Cl)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=C(C=CC(=C2)Cl)[N+](=O)[O-])[N+](=O)[O-]

synonyms

5,5'-Dichloro-2,2'-dinitrobiphenyl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.